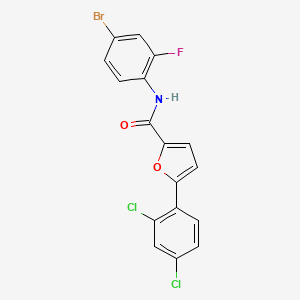
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)-2-furamide, commonly known as BFF, is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BFF is a furan-based molecule that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
The exact mechanism of action of BFF is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. BFF is a selective COX-2 inhibitor, which means that it targets the COX-2 isoform that is primarily responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
BFF has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. BFF also inhibits the production of reactive oxygen species (ROS), which are involved in the oxidative stress that contributes to tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BFF has several advantages for use in lab experiments. It has a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which makes it easy to administer and study in animal models. BFF is also highly selective for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, BFF has some limitations, including its relatively low yield in synthesis and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on BFF. One potential area of study is its potential use as a therapeutic agent for various inflammatory and pain conditions in humans. Another area of research is to further elucidate its mechanism of action and explore its potential interactions with other signaling pathways involved in inflammation and pain. Additionally, further studies are needed to optimize the synthesis of BFF and improve its yield and purity for use in research and potential clinical applications.
Conclusion:
In conclusion, BFF is a novel chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, particularly in the area of medicinal chemistry. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and selective COX-2 inhibition make it an attractive candidate for further development as a therapeutic agent. Future research on BFF should focus on exploring its potential therapeutic applications, further elucidating its mechanism of action, and optimizing its synthesis for use in research and potential clinical applications.
Méthodes De Synthèse
The synthesis of BFF involves the reaction of 4-bromo-2-fluoroaniline and 2,4-dichlorobenzoyl chloride in the presence of triethylamine and pyridine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of BFF is typically around 50-60%.
Applications De Recherche Scientifique
BFF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. BFF also exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which makes it an attractive candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2FNO2/c18-9-1-4-14(13(21)7-9)22-17(23)16-6-5-15(24-16)11-3-2-10(19)8-12(11)20/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHRQZDGCJYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

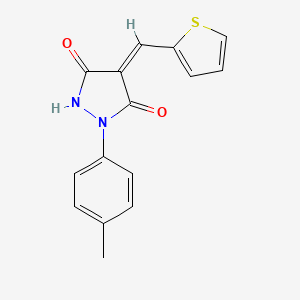
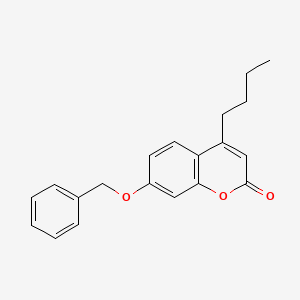
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
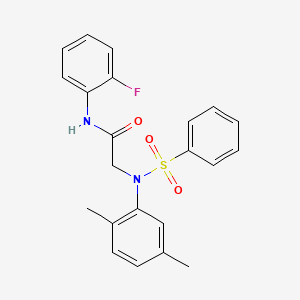
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)
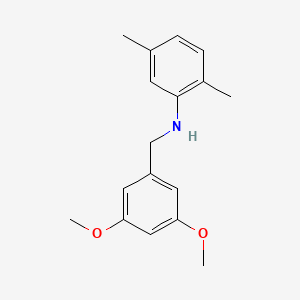
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)